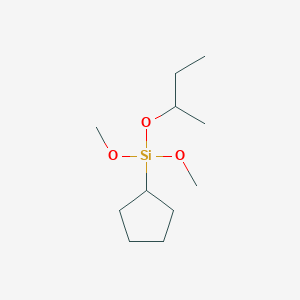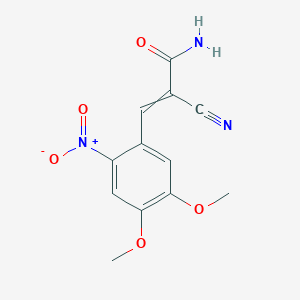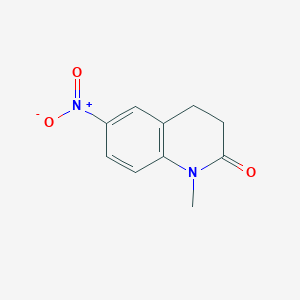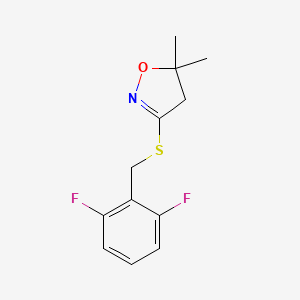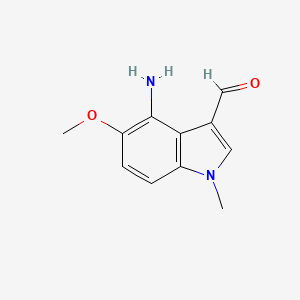
4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of 4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxyindole with appropriate reagents under specific conditions. For instance, 5-methoxyindole can be treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Aplicaciones Científicas De Investigación
4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds with potential antiviral, anti-inflammatory, and anticancer activities . In medicine, indole derivatives are explored for their therapeutic potential in treating various diseases. In the industry, these compounds are used in the development of new materials and as intermediates in chemical manufacturing processes .
Mecanismo De Acción
The mechanism of action of 4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they may interact with enzymes, receptors, and other proteins, modulating their activity and leading to desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde can be compared with other similar indole derivatives, such as 5-fluoro-3-phenyl-1H-indole-2-carbonyl and 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate . These compounds share a common indole scaffold but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
4-amino-5-methoxy-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O2/c1-13-5-7(6-14)10-8(13)3-4-9(15-2)11(10)12/h3-6H,12H2,1-2H3 |
Clave InChI |
JZDYGPWNZMQBIX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=CC(=C2N)OC)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-Methoxy-3-(trifluoromethyl)phenyl]acrylic acid](/img/structure/B8665286.png)


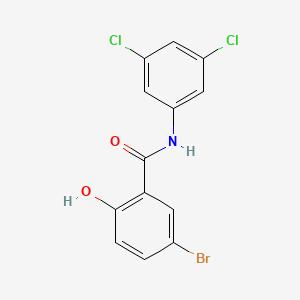
![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B8665326.png)

